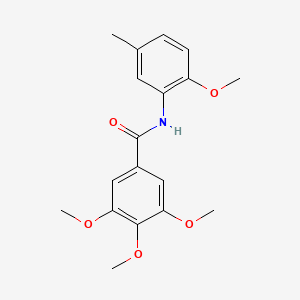

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-11-6-7-14(21-2)13(8-11)19-18(20)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10H,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAYWBZXBVHRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their biological activities:

Key Observations:

Substituent Position and Activity: The 2-methoxy-5-methylphenyl group in the target compound may enhance lipophilicity compared to the 4-bromo derivative (logP ~3.5 vs. Electron-Withdrawing Groups: The 2-nitro substituent in 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide significantly enhances P-gp inhibition compared to electron-donating groups (e.g., methoxy), suggesting electronic effects modulate transporter binding .

Biological Target Specificity :

- Trimethoxy Motif : This group is critical for binding to tubulin (anticancer) and P-gp . However, the target compound’s 2-methoxy-5-methylphenyl group may shift selectivity away from these targets toward unexplored pathways.

- Piperidine/Piperazine Derivatives : Compounds like KU-54 (3-piperidyl) and ’s piperazinyl analogue demonstrate that nitrogen-containing rings improve bioavailability and tissue-specific effects (e.g., gastric mucosa targeting) .

Synthetic Accessibility :

- The target compound’s synthesis mirrors N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, utilizing 3,4,5-trimethoxybenzoyl chloride and 2-methoxy-5-methylaniline .

- Crystallographic studies of N-(4-bromophenyl) derivatives reveal strong N–H···O hydrogen bonding, which may stabilize the target compound’s solid-state structure .

Therapeutic Potential: While KU-54 enhances gastric mucosa respiration (antiulcer), the target compound’s methyl and methoxy groups could favor anti-inflammatory or immunomodulatory effects, akin to roflumilast’s PDE4 inhibition .

Biological Activity

3,4,5-Trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic compound belonging to the benzamide class. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.38 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation. For instance:

- Cell Lines Tested : The compound was tested on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : In vitro assays demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC values were reported as follows:

- MCF-7: 12 µM

- HeLa: 15 µM

- A549: 10 µM

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 10 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values were determined as follows:

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Pseudomonas aeruginosa: 128 µg/mL

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells.

- Disruption of Cell Membrane Integrity : The antimicrobial effects are likely due to disruption of bacterial cell membranes.

Case Studies and Research Findings

Several case studies have been published that explore the efficacy and safety profile of this compound:

-

Study on MCF-7 Cell Line :

- Researchers observed a significant increase in apoptosis markers such as caspase-3 activation when treated with the compound.

- The study concluded that the compound has potential as a therapeutic agent for breast cancer treatment.

-

Antimicrobial Efficacy Study :

- A comparative study with standard antibiotics showed that while traditional antibiotics had higher MIC values against certain strains, the trimethoxy-benzamide exhibited competitive results against resistant strains.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide to ensure high yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution and condensation reactions. Key parameters include:

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction efficiency while avoiding side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Reaction monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy groups at 3,4,5-positions and benzamide linkage) .

- HPLC-MS : Validates molecular weight and detects impurities (<2% by area normalization) .

- Melting point analysis : Sharp melting points (e.g., 160–162°C) indicate crystalline purity .

Q. How can researchers determine the solubility profile of this benzamide derivative for in vitro assays?

- Methodology :

- Phase solubility studies : Test solubility in buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy at λ_max .

- Partition coefficient (LogP) : Measure via shake-flask method to predict membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of methoxy substituents in this compound's bioactivity?

- Methodology :

- Synthetic analogs : Prepare derivatives with modified methoxy groups (e.g., 3,5-dimethoxy or 4-ethoxy variants) .

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., cancer cell lines) to correlate substituent patterns with activity .

- Statistical analysis : Use multivariate regression to quantify substituent contributions to potency .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different cell lines or assay conditions?

- Methodology :

- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) .

- Cell line validation : Use STR profiling to confirm genetic stability of cell models .

- Dose-response normalization : Express activity as IC values relative to positive controls (e.g., doxorubicin) to mitigate variability .

Q. What in silico approaches are suitable for predicting the binding mode of this compound with potential enzymatic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., tubulin or topoisomerase II) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions .

- Pharmacophore mapping : Identify essential functional groups (e.g., methoxy clusters) for target engagement using MOE software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.